Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C12H16FNO3 and a molecular weight of 241.26 g/mol . It is known for its unique structure, which includes a tert-butyl group, a fluorine atom, and a hydroxyphenyl group. This compound is often used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
The synthesis of tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoro-2-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the fluorine atom.
Scientific Research Applications
Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyphenyl group allows it to form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate:
Tert-butyl N-[(5-methyl-2-hydroxyphenyl)methyl]carbamate: The presence of a methyl group instead of fluorine can affect its reactivity and interactions with biological targets.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological behavior.
Properties
IUPAC Name |
tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGINBRUSUWGZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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